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Compound of Interest

Compound Name: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

CAS No.: 1261442-15-2

Cat. No.: B1378839 Get Quote

As a non-commercially cataloged compound, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene must be prepared via custom

synthesis. Its identity and properties can be predicted based on its constituent parts and comparison to known analogs.

Property Predicted Value / Information

IUPAC Name 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

CAS Number Not Assigned

Molecular Formula C₇H₄BrF₂NO₂

Molecular Weight 252.02 g/mol

Appearance Expected to be a yellow solid or oil, typical of nitroaromatics.

Solubility
Predicted to be soluble in common organic solvents (DCM, EtOAc,

THF, DMSO).

Predicted LogP ~2.5 - 3.5 (Increased lipophilicity from -CF2H group).

digraph "Molecule" {

graph [fontname="Arial", fontsize=12, size="4,3!", ratio=fill];

node [fontname="Arial", fontsize=12, shape=plaintext];

edge [fontname="Arial", fontsize=12];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Br [label="Br", fontcolor="#EA4335"];

N [label="N+", shape=none, fontcolor="#4285F4"];

O1 [label="O-", shape=none, fontcolor="#EA4335"];

O2 [label="O", shape=none, fontcolor="#EA4335"];

C_dfm [label="C", shape=none];

H_dfm [label="H", shape=none];

F1_dfm [label="F", shape=none, fontcolor="#34A853"];
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F2_dfm [label="F", shape=none, fontcolor="#34A853"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

// Arrange nodes for the benzene ring

C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [style=invis]; // Invisible edges for layout// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Add alternating double bonds for aromaticity

C1=C2;

C3=C4;

C5=C6;

// Substituents

C1 -- C_dfm;

C_dfm -- H_dfm [pos="1.2,0.5!"];

C_dfm -- F1_dfm [pos="1.2,-0.5!"];

C_dfm -- F2_dfm [pos="0.5,-0.8!"];

C2 -- N;

N -- O1 [style=double, pos="2.2,0.5!"];

N -- O2 [pos="2.2,-0.5!"];

C4 -- Br;

C3 -- H1;

C5 -- H2;

C6 -- H3;

}

Caption: Molecular structure of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.

Proposed Synthesis and Mechanistic Rationale
The most logical and direct route to the target compound is the electrophilic aromatic nitration of a commercially available

precursor, 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7).[4][5]
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Synthetic Workflow
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and

sulfuric acids.[6][7] This electrophile is then attacked by the electron-rich aromatic ring.

Start: 1-Bromo-4-(difluoromethyl)benzene

Electrophilic Aromatic Nitration

Reagents:
Conc. HNO₃

Conc. H₂SO₄

Conditions:
0°C to 50-60°C

Controlled Addition

Aqueous Workup:
Pour onto ice, extract with DCM/EtOAc

Purification:
Silica Gel Chromatography
(Hexanes/EtOAc gradient)

Product:
4-Bromo-1-(difluoromethyl)-2-nitrobenzene

(and regioisomer)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), slowly add

concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 20 mL). Mix gently to form the nitrating mixture.

Reactant Addition: To the cooled nitrating mixture, add 1-bromo-4-(difluoromethyl)benzene (1.0 eq.) dropwise via a dropping

funnel, ensuring the internal temperature does not exceed 10-15°C to minimize side reactions.

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

The reaction can be gently heated (e.g., to 50-60°C) for 1-3 hours to drive it to completion.[7][8] Monitor progress using Thin

Layer Chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid or oil.

Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. The resulting crude product, likely a mixture of regioisomers, can be purified by silica gel column chromatography

using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1-(difluoromethyl)-2-nitrobenzene isomer.

Regioselectivity: A Mechanistic Consideration
The final position of the nitro group is dictated by the directing effects of the existing substituents.

Bromo Group: A deactivating but ortho-, para-director.

Difluoromethyl Group (-CF2H): A deactivating, meta-director due to its electron-withdrawing nature.

In this specific case, the positions ortho to the bromine are also meta to the -CF2H group. This alignment of directing effects

strongly favors nitration at the C2 position, leading to the desired product. However, some formation of the other isomer, 1-bromo-

4-(difluoromethyl)-2-nitrobenzene, is possible and necessitates chromatographic separation.

Chemical Reactivity and Synthetic Utility
The compound's value lies in the distinct and complementary reactivity of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nitro group, positioned ortho to the bromine, makes the ipso-carbon highly electrophilic and

activates the C-Br bond for SNAr.[9][10] This allows for the facile displacement of bromide by a wide range of nucleophiles.

<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>4-Bromo-1-(difluoromethyl)-2-nitrobenzeneTD>TR>TABLE>

<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Substituted ProductTD>TR>TABLE>

SNAr Reaction

Nu-H / Base
(e.g., R-OH, R-NH₂, R-SH)

Click to download full resolution via product page

Caption: General scheme for SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling
The aryl bromide is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-

Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for elaborating the molecular

scaffold. While nitroarenes can sometimes be challenging substrates, specialized catalyst systems have been developed to

effectively couple them.[11][12]

Nitro Group Reduction
The nitro group can be readily reduced to an aniline (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This

transformation is fundamental in many synthetic campaigns, as the resulting aniline is a versatile precursor for forming amides,

sulfonamides, and diazonium salts, opening up a vast chemical space for further derivatization.
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Applications in Drug Discovery & Materials Science
While this specific molecule is not a final product, it is an exemplary intermediate for creating more complex molecules with high

potential value.

Medicinal Chemistry: The difluoromethyl group is a prized bioisostere that enhances metabolic stability and can improve a drug

candidate's pharmacokinetic profile.[1][2][13] This building block is ideal for synthesizing novel kinase inhibitors, central nervous

system (CNS) agents, and other therapeutics where fine-tuning of lipophilicity and metabolic fate is critical.[14]

Agrochemicals: The structural motifs present are common in modern pesticides and herbicides.[14]

Materials Science: Nitroaromatic compounds are precursors to dyes, pigments, and specialty polymers.[15]

Safety and Handling
No specific safety data is available for 4-bromo-1-(difluoromethyl)-2-nitrobenzene. However, based on closely related analogs

like 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) and other nitroaromatics, the following precautions are mandated.[16]

Hazard Class Precautionary Statement

Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.

Skin Corrosion/Irritation
Causes skin irritation. Wear appropriate protective gloves and

clothing.

Eye Damage/Irritation Causes serious eye irritation. Wear safety goggles or a face shield.

Handling

Use only in a well-ventilated area or a chemical fume hood. Avoid

breathing dust, fumes, or vapors. Wash hands thoroughly after

handling.

Storage
Store in a tightly closed container in a dry, cool, and well-ventilated

place away from incompatible materials.

Conclusion
4-Bromo-1-(difluoromethyl)-2-nitrobenzene stands as a potent, albeit specialized, synthetic intermediate. Its value is derived

from the strategic combination of a versatile cross-coupling handle (bromide), a key functional group for derivatization (nitro), and

a modern medicinal chemistry motif for property modulation (difluoromethyl). For researchers equipped to perform multi-step

synthesis, this compound offers a direct and powerful route to novel chemical entities with tailored physicochemical and biological

properties, making it a valuable tool in the pursuit of next-generation pharmaceuticals and advanced materials.

References
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug

Design. MDPI. Available from: [Link]

Molecules. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....

PMC. Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.alfa-chemistry.com/organo-fluoro-chem/difluoromethylation-chemistry-a-strategic-tool-for-next-generation-pharmaceuticals.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9781376/
https://macmillan.princeton.edu/wp-content/uploads/mao-et-al-2024-direct-bioisostere-replacement-enabled-by-metallaphotoredox-deoxydifluoromethylation.pdf
https://www.uni-muenster.de/news/view.php?cmdid=14046
https://www.uni-muenster.de/news/view.php?cmdid=14046
https://www.chemimpex.com/products/46212
https://www.benchchem.com/product/b1378839?utm_src=pdf-body
https://www.tcichemicals.com/IN/en/p/B3062
https://www.benchchem.com/product/b1378839?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/14/4933
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. Available from:

[Link]

Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox

Deoxydifluoromethylation. Macmillan Group. Available from: [Link]

Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster.

Available from: [Link]

American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal

chemistry. ACS. Available from: [Link]

ACS Publications. (2013, August 9). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and

Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available from: [Link]

ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.

ChemRxiv. Available from: [Link]

PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

PMC. Available from: [Link]

Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Chem-Impex. Available from: [Link]

Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry

Stack Exchange. Available from: [Link]

Oakwood Chemical. (n.d.). 4-(Bromodifluoromethyl)-1-(difluoromethyl)benzene. Oakwood Chemical. Available from: [Link]

ChemRxiv. (n.d.). Cavity Quantum Electrodynamics Enables para- and ortho- Selective Electrophilic Bromination of

Nitrobenzene. ChemRxiv. Available from: [Link]

PMC. (n.d.). 4-Bromo-1-nitrobenzene. PMC. Available from: [Link]

YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. The Organic

Chemistry Tutor. Available from: [Link]

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of South Alabama. Available

from: [Link]

PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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